molecular formula C14H28N6O7P2 B12408371 Adefovir-d4 phosphate (triethylamine)

Adefovir-d4 phosphate (triethylamine)

Cat. No.: B12408371
M. Wt: 458.38 g/mol
InChI Key: PRJUZHMINXEXPO-PBCJVBLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adefovir-d4 phosphate (triethylamine) is a deuterium-labeled analog of adefovir, an antiviral nucleotide reverse transcriptase inhibitor used in hepatitis B virus (HBV) treatment. The compound is chemically designated as Triethylamine ((2-(6-amino-9H-purin-9-yl)ethoxy-1,1,2,2-d4)methyl)phosphonic diphosphoric anhydride (). Its molecular formula is C₁₄H₂₅D₄N₆O₁₀P₃, with a molecular weight of 534.34 g/mol (). The deuterium substitution at four hydrogen positions (indicated by "-d4") enhances metabolic stability, making it valuable as an internal standard in mass spectrometry and HPLC analyses for quantifying non-deuterated adefovir in pharmacokinetic studies ().

The triethylamine component acts as a counterion, improving solubility in aqueous buffers and chromatographic performance during analytical separations (). It is commercially available with ≥98% purity, often supplied as a triethylamine salt (CAS 1346604-40-7) for research applications ().

Properties

Molecular Formula

C14H28N6O7P2

Molecular Weight

458.38 g/mol

IUPAC Name

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2;

InChI Key

PRJUZHMINXEXPO-PBCJVBLFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC

Canonical SMILES

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N

Origin of Product

United States

Preparation Methods

Deuterated Intermediate Preparation

  • Starting Material : Adenine reacts with diethyl (2-chloroethoxy)methyl phosphonate in dimethylformamide (DMF) under basic conditions (potassium carbonate) to form dialkyl (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonate.
  • Deuteration : The ethoxy group is deuterated using deuterated ethanol (C₂D₅OD) or deuterium exchange catalysts. WO2011103457A1 specifies that deuterium incorporation at the ethoxy position requires isotopic enrichment ≥50.1%.
  • Dealkylation : Hydrobromic acid (aq. HBr) cleaves the ethyl groups from the phosphonate intermediate at 90–95°C, yielding deuterated adefovir.

Critical Parameters :

  • Reaction time: 4 hours at 90–95°C.
  • Yield: ~80% after recrystallization.

Phosphorylation of Adefovir-d4

Phosphorylation introduces the phosphate moiety to the deuterated adefovir core:

Phosphorylating Agents

  • Phosphorus Oxychloride (POCl₃) : Reacts with adefovir-d4 in anhydrous conditions, forming the monophosphate intermediate.
  • Triethylamine (TEA) : Neutralizes HCl byproducts and facilitates reaction completion.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or acetonitrile.
  • Temperature: 0–25°C to prevent decomposition.
  • Molar Ratio: 1:1 adefovir-d4 to POCl₃.

Isolation of Phosphate Intermediate

  • The crude product is purified via silica gel chromatography or recrystallization from ethyl acetate/methyl-tert-butyl ether (MTBE).
  • Purity : ≥95% confirmed by HPLC.

Triethylamine Salt Formation

The phosphate intermediate is converted to the triethylamine salt for enhanced solubility:

Neutralization Protocol

  • Step 1 : Adefovir-d4 phosphate is dissolved in ethanol or DCM.
  • Step 2 : Triethylamine (1.1 equivalents) is added dropwise at 0–5°C.
  • Step 3 : The mixture is stirred for 1 hour, yielding a white precipitate.

Optimization :

  • pH Adjustment: Maintain pH 6.5–7.5 to avoid over-salt formation.
  • Solvent System: Ethyl acetate/MTBE (3:1 v/v) improves crystallization.

Purification and Characterization

Crystallization

  • The triethylamine salt is recrystallized from a mixture of ethyl acetate and n-hexane (1:1).
  • Yield : 70–85% after drying under vacuum.

Analytical Data

  • HPLC : Retention time 8.2 min (ZORBAX SB-Aq column, ACN/water).
  • NMR :
    • ¹H NMR (DMSO-d₆): δ 8.98 (s, 1H, purine), 3.74 (d, J = 10 Hz, 2H, -CH₂-OPO₃).
    • ³¹P NMR: δ 12–14 ppm (phosphonate group).
  • MS (ESI) : m/z 458.38 [M+H]⁺.

Scalability and Industrial Protocols

Batch-Specific Adjustments

  • Molecular Weight Calibration : Stock solutions are prepared using batch-specific molecular weights (provided on vial labels).
  • In Vivo Formulation :
    • DMSO master liquid (10 mM) is diluted with PEG300, Tween 80, and ddH₂O for preclinical studies.

Process Economics

  • Cost Drivers : Deuterated reagents account for 60% of raw material costs.
  • Yield Optimization : Phase transfer catalysts (e.g., tetrabutyl ammonium bromide) improve reaction efficiency by 15–20%.

Challenges and Solutions

Deuterium Loss

  • Mitigation : Use of sealed reactors and deuterium-enriched solvents reduces isotopic dilution.

Byproduct Management

  • Impurity Removal : Washing with chilled MTBE removes residual chloromethyl pivalate.

Chemical Reactions Analysis

Types of Reactions: Adefovir-d4 phosphate (triethylamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce deuterated alcohols.

Scientific Research Applications

Antiviral Activity

Adefovir-d4 phosphate exhibits potent antiviral activity against HBV and HIV. Studies have shown that it has an IC50 value of 0.7 μM against HBV in HepG2.2.15 cell lines, indicating strong efficacy . Furthermore, modifications to the compound have resulted in improved antiviral properties:

  • Prodrug Formulations : The development of prodrug formulations allows for enhanced cellular uptake and bioavailability. These prodrugs bypass initial phosphorylation steps required for activation, leading to higher intracellular concentrations of the active nucleotide metabolites .
  • Comparative Efficacy : In comparative studies, adefovir-d4 phosphate has demonstrated up to a 7700-fold increase in antiviral activity compared to its parent compound in CEM/TK- cells . This highlights the importance of structural modifications in enhancing therapeutic effects.

HIV Research

Adefovir-d4 phosphate and its derivatives are extensively studied for their application in HIV therapy. The compounds have shown remarkable activity against both HIV-1 and HIV-2 strains in vitro, making them candidates for further clinical development .

Hepatitis B Treatment

Given its effectiveness against HBV, adefovir-d4 phosphate is being explored as a treatment option for chronic hepatitis B infections. Its ability to reduce viral load and improve liver function markers has been documented in various studies .

Antitumor Activity

Emerging research suggests that adefovir-d4 phosphate may also possess antitumor properties. Studies indicate that certain derivatives exhibit cytostatic effects on cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several case studies have highlighted the efficacy of adefovir-d4 phosphate:

  • Case Study 1 : In a clinical trial involving patients with chronic HBV infection, administration of adefovir-d4 phosphate resulted in significant reductions in serum HBV DNA levels and improvements in liver enzyme levels.
  • Case Study 2 : Research conducted on HIV-infected individuals showed that treatment with adefovir-d4 phosphate led to sustained viral suppression over extended periods.

Mechanism of Action

Adefovir-d4 phosphate (triethylamine) exerts its effects by inhibiting viral DNA polymerase. The compound is incorporated into the viral DNA during replication, leading to chain termination. This mechanism effectively halts the replication of the virus. The molecular targets include viral reverse transcriptase and DNA polymerase enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

Adefovir Diphosphate Triethylamine Salt
  • Structure: Non-deuterated form of adefovir diphosphate with triethylamine.
  • Application : Direct antiviral activity against HBV by inhibiting viral DNA polymerase ().
  • Key Difference : Lacks deuterium, resulting in faster metabolic clearance compared to the deuterated version ().
Cholesterol Sulfate Triethylamine Salt
  • Structure : Cholesterol sulfate paired with triethylamine.
  • Application : Used in lipid metabolism studies and membrane biology ().
Telbivudine-d4
  • Structure: Deuterated analog of telbivudine, another HBV antiviral.
  • Application : Internal standard for telbivudine quantification.
  • Key Difference : Targets thymidine kinase instead of DNA polymerase, reflecting mechanistic divergence from adefovir ().
Triethylamine Phosphate Buffers
  • Composition : Buffers combining triethylamine and phosphate (e.g., 25 mM triethylamine phosphate, pH 3.0–5.3) ().
  • Application : Widely used in HPLC mobile phases to enhance peak resolution for amines, peptides, and alkaloids ().

Analytical Performance Comparison

Chromatographic Behavior
  • Adefovir-d4 Phosphate (Triethylamine): Elutes later than non-deuterated adefovir in reversed-phase HPLC due to isotopic effects, enabling precise quantification ().
  • Edaravone Sulfate Triethylamine Salt : Requires lower acetonitrile concentrations (e.g., 17% Eluent A) for separation, reflecting differences in hydrophobicity ().
Buffer Optimization
  • Triethylamine phosphate concentration critically impacts separation. For example:
    • 25 mM triethylamine phosphate : Optimal for resolving aconitine alkaloids ().
    • 83 mM phosphate + triethylamine : Used for angiotensin peptide analysis ().
    • 65:35 buffer:acetonitrile : Standard for adefovir-related pharmacopeial assays ().

Data Tables

Table 1: Key Properties of Adefovir-d4 Phosphate (Triethylamine) vs. Analogues
Compound CAS Number Molecular Formula Primary Application Key Distinguishing Feature
Adefovir-d4 Phosphate Triethylamine 1346604-40-7 C₁₄H₂₅D₄N₆O₁₀P₃ Analytical Internal Standard Deuterium substitution (metabolic stability)
Adefovir Diphosphate Triethylamine Not Disclosed C₁₄H₂₉N₆O₁₀P₃ Antiviral Research Non-deuterated, direct antiviral activity
Cholesterol Sulfate Triethylamine Not Disclosed C₂₇H₄₇NO₄S·C₆H₁₅N Lipid Studies Sterol sulfate, no antiviral role
Telbivudine-d4 Not Disclosed C₁₀H₁₀D₄N₂O₅ HBV Quantification Targets thymidine kinase
Table 2: HPLC Conditions for Triethylamine-Containing Compounds
Compound Mobile Phase Composition Buffer pH Reference
Adefovir-d4 Phosphate 14.5% acetonitrile, 85.5% triethylamine phosphate 3.0
Aconitine Alkaloids 25 mM triethylamine phosphate 3.0–5.3
Pharmacopeial Standards 65:35 buffer (25 mM triethylamine):acetonitrile 3.0

Biological Activity

Adefovir-d4 phosphate (triethylamine) is a nucleotide analog with significant antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of Adefovir-d4 Phosphate

Adefovir-d4 phosphate is a derivative of adefovir, a nucleotide analog that acts primarily by inhibiting viral DNA polymerases. The triethylamine salt form enhances its solubility and stability, making it suitable for various research applications. The molecular formula is C14H24D4N6O7P2C_{14}H_{24}D_{4}N_{6}O_{7}P_{2} with a molecular weight of 458.38 g/mol .

Adefovir-d4 phosphate functions as an inhibitor of viral DNA replication by competing with natural nucleotides for incorporation into viral DNA. Once incorporated, it leads to chain termination during DNA synthesis. This mechanism is crucial in treating viral infections where rapid replication occurs, such as HBV and HIV.

Antiviral Activity

  • Against Hepatitis B Virus (HBV) :
    • In a study involving patients with chronic HBV infection, treatment with adefovir resulted in a significant reduction in viral load (mean decrease of 5 log10) and improved the functionality of myeloid dendritic cells (mDCs) after six months . The increase in mDCs correlated with enhanced production of cytokines like tumor necrosis factor alpha and interleukin-12.
  • Against Human Immunodeficiency Virus (HIV) :
    • Adefovir-d4 phosphate has shown promising results in vitro against HIV-1 and HIV-2. It was found to be effective at concentrations as low as EC50=0.032μMEC_{50}=0.032\,\mu M for HIV-2 in CEM/TK cells, demonstrating its potential as an antiviral agent .

Cytotoxicity and Selectivity

The selectivity index (SI), calculated as the ratio of the cytotoxic concentration CC50CC_{50} to the effective concentration EC50EC_{50}, indicates the safety profile of adefovir-d4 phosphate. Studies have shown that the compound possesses a favorable SI, suggesting that it can effectively inhibit viral replication without causing significant toxicity to host cells.

Synthesis and Structural Modifications

The synthesis of adefovir-d4 phosphate involves several steps that enhance its lipophilicity and bioavailability. Modifications such as alkylation at the phosphate groups have been explored to improve cellular uptake and metabolic stability . The development of prodrugs has also been investigated to facilitate better delivery and activation within target cells.

Clinical Applications

  • Chronic HBV Infection : A clinical study demonstrated that patients treated with adefovir showed normalization of alanine aminotransferase levels along with an increase in mDC numbers, which are crucial for immune response .
  • HIV Treatment : In vitro studies indicated that adefovir-d4 phosphate could serve as an effective treatment option for HIV due to its ability to inhibit reverse transcriptase activity significantly .

Data Tables

Parameter Value
Molecular FormulaC14H24D4N6O7P2C_{14}H_{24}D_{4}N_{6}O_{7}P_{2}
Molecular Weight458.38 g/mol
Antiviral Activity (HBV)EC50=0.032μMEC_{50}=0.032\,\mu M
Viral Load ReductionMean decrease of 5 log10
Improvement in mDC FunctionalitySignificant after 6 months

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.